molecular formula C13H9BrS3 B13044984 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene

Cat. No.: B13044984
M. Wt: 341.3 g/mol
InChI Key: LAYQTUOVBFZKQH-UHFFFAOYSA-N
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Description

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and materials science due to their unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the Suzuki coupling reaction. This reaction is performed between 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The electronic properties of the thiophene ring play a crucial role in its interaction with these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene
  • 3-bromo-2-(5-methylthiophen-2-yl)benzofuran
  • 2-butylthiophene
  • 2-octylthiophene

Uniqueness

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the development of advanced materials for electronic applications .

Properties

Molecular Formula

C13H9BrS3

Molecular Weight

341.3 g/mol

IUPAC Name

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C13H9BrS3/c1-8-4-5-11(16-8)13-9(14)7-12(17-13)10-3-2-6-15-10/h2-7H,1H3

InChI Key

LAYQTUOVBFZKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(S2)C3=CC=CS3)Br

Origin of Product

United States

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